molecular formula C12H11N5O B1384145 2-Amino-7-benzyl-1H-purin-6(7H)-one CAS No. 17495-12-4

2-Amino-7-benzyl-1H-purin-6(7H)-one

Cat. No.: B1384145
CAS No.: 17495-12-4
M. Wt: 241.25 g/mol
InChI Key: FQBDLEGJZOWRBK-UHFFFAOYSA-N
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Description

2-Amino-7-benzyl-1H-purin-6(7H)-one is a chemical compound belonging to the purine family, which are nitrogenous bases found in DNA and RNA. This compound is characterized by its benzyl group attached to the purine ring, making it distinct from other purines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one typically involves the following steps:

  • Benzylamine Reaction: The reaction starts with benzylamine, which undergoes a series of reactions to form the purine ring.

  • Purine Formation: The benzylamine is then reacted with formamide under high temperature and pressure to form the purine ring structure.

  • Amination: The resulting compound is further aminated to introduce the amino group at the 2-position.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The use of catalysts and specific solvents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-benzyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the purine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various halogenating agents, such as bromine (Br₂), can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Reduced forms of the compound with different nitrogenous bases.

  • Substitution Products: Compounds with halogen atoms or other substituents at specific positions on the purine ring.

Scientific Research Applications

2-Amino-7-benzyl-1H-purin-6(7H)-one has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used to study the interactions of purine derivatives with biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-7-benzyl-1H-purin-6(7H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Amino-7-benzyl-1H-purin-6(7H)-one is unique due to its benzyl group, which differentiates it from other purines like adenine and guanine. Similar compounds include:

  • Adenine: A purine base found in DNA and RNA.

  • Guanine: Another purine base found in DNA and RNA.

  • Theophylline: A methylxanthine derivative used in medicine.

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

2-amino-7-benzyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBDLEGJZOWRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348589
Record name 7-benzylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17495-12-4
Record name 7-benzylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-9-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)-cyclopentyl]-1,9-dihydro-6H-purin-6-one (60.0 g, 0.213 mol) and benzyl bromide (60.9 mL, 0.512 mol) in DMSO (300 mL) was stirred at room temperature for 18 h. Concentrated HCl aqueous solution (150 mL) was added to the reaction mixture and stirring was continued for 45 min. The resulting mixture was poured into MeOH (1800 ml). The solution was neutralized with 2 M NaOH solution. The resulting white precipitate was collected by filtration, washed with water, and dried under vacuum to afford the product (48 g, 93.3%). LCMS calculated for C12H12N5O (M+H): 242.1. found: 242.1.
Name
2-amino-9-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)-cyclopentyl]-1,9-dihydro-6H-purin-6-one
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1800 mL
Type
solvent
Reaction Step Four
Yield
93.3%

Synthesis routes and methods II

Procedure details

Eight milliliters of acetonitrile and 2.13 ml (10 equivalents) of benzyl chloride were added to 0.758 g (1.85 mmols) of triacetylguanosine, and the mixture was reacted at 70° C. for 47 hours. The temperature was returned to room temperature, and 3.13 ml (20 equivalents) of conc. hydrochloric acid were added thereto. The reaction was conducted for 4 hours. After 2 hours of the reaction, the solid was precipitated. Ten grams of methanol were added thereto, and the slurry was stirred overnight, and then filtered. The crystals were washed twice with 5 ml of methanol, and dried at 50° C. under reduced pressure to give 0.456 g of 7-benzylguanine crystals in a yield of 78.5%.
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Name
triacetylguanosine
Quantity
0.758 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78.5%

Synthesis routes and methods III

Procedure details

Four milliliters of N,N-dimethylformamide and 0.53 ml (2.49 equivalents) of benzyl chloride were added to 0.758 g (1.85 mmols) of triacetylguanosine, and the reaction was conducted at 60° C. for 22 hours. It was identified through liquid chromatography that 69% of the starting material remained. Accordingly, 1.60 ml (10 equivalents in total) of benzyl chloride were further added thereto, and the reaction was conducted at 60° C. for 23 hours and at 70° C. for 5 hours. The temperature was returned to room temperature, and 1.57 ml (10 equivalents) of conc. hydrochloric acid were added to the solution. The reaction was conducted for 2 hours, but the cleavage of the sugar moiety was not completed. Therefore, 1.58 ml (20 equivalents in total) of conc. hydrochloric acid were further added, and the mixture was stirred overnight at room temperature. Ten milliliters of methanol were added to the reaction solution in the slurry state. The mixture was stirred for 2 hours, and then filtered. The crystals were washed twice with 5 ml of methanol, dried at 50° C. under reduced pressure for 5 hours to give 0.444 g of 7-benzylguanine crystals in a yield of 76.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
triacetylguanosine
Quantity
0.758 g
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
reactant
Reaction Step Four
[Compound]
Name
sugar
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.58 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
76.4%

Synthesis routes and methods IV

Procedure details

Triacetylguanosine (0.756 g, 1.85 mmols) was suspended in 6 ml of acetonitrile, and 0.28 ml (1.25 equivalents) of benzyl bromide and 0.27 ml (1.25 equivalents) of benzyl chloride were added to the suspension. The mixture was reacted at 50° C. for 24 hours and at 60° for 23 hours. The temperature was returned to room temperature, and 1.58 ml (10.1 equivalents) of conc. hydrochloric acid were added thereto. The resulting mixture was reacted for 3 hours. After 40 minutes of the reaction, the solid was precipitated. Fifteen milliliters of methanol were added thereto, and the slurry was stirred for 1.5 hours, and then filtered. The crystals were washed twice with 5 ml of methanol, and dried at 50° C. under reduced pressure for 4 hours to give 0.468 g of 7-benzylguanine crystals in a yield of 80.5%.
Name
Triacetylguanosine
Quantity
0.756 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
1.58 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
80.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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